3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
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Description
3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C22H24N2O2 and its molecular weight is 348.446. The purity is usually 95%.
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Biological Activity
3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives, including this compound, have been reported to exhibit a range of pharmacological effects such as anti-inflammatory, antitumor, antimicrobial, and antiviral properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
- Molecular Formula : C20H25N3O
- Molecular Weight : 321.44 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the Vilsmeier-Haack reaction, where appropriate phenylhydrazones are reacted with various aldehydes or ketones to yield the desired pyrazole derivatives. The process can be optimized through microwave-assisted methods to enhance yield and reduce reaction time .
Antitumor Activity
Research has demonstrated that pyrazole derivatives possess significant antitumor properties. For instance, studies indicate that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. In vitro assays have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory activity, particularly as a COX-2 inhibitor. Inhibition of COX enzymes is crucial in reducing inflammation and pain. Experimental models have shown that pyrazole derivatives can significantly reduce inflammatory markers in animal models of arthritis and other inflammatory conditions .
Antimicrobial Properties
Antimicrobial activity has been observed in related pyrazole compounds, suggesting potential efficacy against bacterial and fungal pathogens. Studies have indicated that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi, making them candidates for further development as antimicrobial agents .
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of pyrazole derivatives, researchers synthesized several analogs, including this compound. The compound was tested against human breast cancer cell lines (MCF-7) and showed a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics. Mechanistic studies revealed that the compound induces G2/M phase cell cycle arrest and promotes apoptosis via caspase activation .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives in a carrageenan-induced paw edema model in rats. The administration of this compound resulted in a significant reduction in paw swelling compared to control groups. Histopathological analysis indicated decreased infiltration of inflammatory cells in treated animals .
Properties
IUPAC Name |
3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16(2)11-12-26-21-10-9-18(13-17(21)3)22-19(15-25)14-24(23-22)20-7-5-4-6-8-20/h4-10,13-16H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLLHGONGSVCAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)OCCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.